molecular formula C8H7ClN2O3S B12879533 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide

2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide

Cat. No.: B12879533
M. Wt: 246.67 g/mol
InChI Key: ZTHGSIXREIFFPQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide typically involves the chloromethylation of benzo[d]oxazole followed by sulfonamide formation. One common method involves the reaction of benzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)benzo[d]oxazole is then reacted with sulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxidized form of the compound .

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different cellular components, exerting its effects .

Comparison with Similar Compounds

2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the chloromethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C8H7ClN2O3S

Molecular Weight

246.67 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-7-sulfonamide

InChI

InChI=1S/C8H7ClN2O3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4H2,(H2,10,12,13)

InChI Key

ZTHGSIXREIFFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CCl

Origin of Product

United States

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